molecular formula C8H5F3O B138007 2,2,2-Trifluoroacetophenone CAS No. 434-45-7

2,2,2-Trifluoroacetophenone

Cat. No.: B138007
CAS No.: 434-45-7
M. Wt: 174.12 g/mol
InChI Key: KZJRKRQSDZGHEC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a colorless liquid with a characteristic odor and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is widely used in organic synthesis and serves as a valuable intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Scientific Research Applications

Organocatalysis

Oxidation Reactions
TFAP has been recognized as an effective organocatalyst for the oxidation of various organic compounds. Notably, it has been used to oxidize aliphatic tertiary amines and azines to their corresponding N-oxides. This process is chemoselective and environmentally friendly, utilizing hydrogen peroxide as the oxidant. Studies have shown that TFAP can achieve high to quantitative yields with a catalyst loading of only 10 mol% .

Epoxidation of Alkenes
In addition to oxidation reactions, TFAP serves as a catalyst for the epoxidation of alkenes. It has demonstrated efficiency in converting a range of olefins into epoxides under mild conditions, again using hydrogen peroxide as the oxidant. The process is noted for its rapidity and high yields with minimal catalyst amounts (2-5 mol%) .

Crystal Structure and Intermolecular Interactions

The crystal structure of TFAP has been elucidated using in situ cryocrystallization techniques. The compound crystallizes in a monoclinic space group and exhibits unique intermolecular interactions that contribute to its stability. Key interactions include C—H⋯F, C—H⋯O, and F⋯F contacts, which are critical for understanding its solid-state properties .

Table 1: Summary of Key Intermolecular Interactions in TFAP

Interaction TypeDescriptionContribution (%)
C—H⋯FHydrogen bonding with fluorine37.4
H⋯HHydrogen contacts19.0
C⋯HAromatic interactions7.6
H⋯OHydrogen bonding with oxygen8.4
F⋯OFluorine-oxygen interactions4.0

Electrochemical Applications

Recent studies have highlighted the potential of TFAP in electrochemical reactions, particularly in asymmetric transfer hydrogenation processes. In these reactions, TFAP interacts with chiral ruthenium complexes to facilitate the transfer of hydrogen atoms, leading to enantioselective products . This application underscores TFAP's utility beyond traditional organic synthesis.

Complex Formation Studies

TFAP has also been utilized to study non-covalent interactions in complex formation with water and other solvents. For instance, a study characterized the complex formed between TFAP and water using rotational spectroscopy combined with quantum chemical computations. This research revealed significant insights into the nature of hydrogen bonding and the influence of fluorine atoms on non-covalent interactions .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroacetophenone in catalytic reactions involves the activation of hydrogen peroxide to generate reactive oxygen species, which then oxidize the substrate. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent reaction .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone
  • 2,2,2,4′-Tetrafluoroacetophenone
  • 4′-Bromo-2,2,2-trifluoroacetophenone
  • 4′-Chloro-2,2,2-trifluoroacetophenone

Comparison: 2,2,2-Trifluoroacetophenone is unique due to its high reactivity and versatility in various chemical reactions. The presence of the trifluoromethyl group significantly enhances its electrophilicity compared to similar compounds, making it a more effective catalyst and intermediate .

Biological Activity

2,2,2-Trifluoroacetophenone (TFAP) is a fluorinated aromatic ketone with the chemical formula C6_6H5_5COCF3_3. It is recognized for its utility in organic synthesis, particularly as an organocatalyst. This article explores the biological activity of TFAP, focusing on its applications in catalysis, interactions with biological systems, and potential therapeutic implications.

Structural Properties

TFAP is structurally similar to acetophenone but features a trifluoromethyl group that significantly alters its electronic properties. The introduction of the CF3_3 group enhances its electrophilicity and stability, making it a valuable compound in various chemical reactions.

Table 1: Structural Parameters of TFAP

ParameterValue
Molecular Weight178.11 g/mol
Boiling Point165-166 °C
Density1.24 g/mL
Carbonyl Bond Length (C=O)1.207 Å
C–F Bond Length1.348 Å

Catalytic Activity

TFAP is noted for its role as an efficient organocatalyst in several reactions:

  • Oxidation Reactions : It catalyzes the oxidation of alkenes to epoxides and tertiary amines to N-oxides .
  • Enantioselective Reactions : TFAP has been employed in asymmetric arylation reactions, demonstrating significant enantioselectivity (up to 96% ee) when used with specific catalysts .
  • Aldol Reactions : It facilitates aldol reactions under mild conditions, contributing to the synthesis of complex organic molecules.

Biological Interactions

Recent studies have indicated potential interactions between TFAP and biological targets, particularly cholinesterases. The compound has been investigated for its inhibitory effects on human butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research.

Case Study: Inhibition of Cholinesterases

A study evaluated TFAP's ability to inhibit BChE, revealing that it could act as a multitarget-directed ligand (MTDL). This property is crucial for developing therapies aimed at neurodegenerative diseases:

  • Inhibitory Activity : TFAP was shown to exhibit selective inhibition against BChE with an IC50_{50} value indicating moderate potency .
  • Mechanism of Action : The binding interactions were analyzed using molecular docking studies, which suggested that TFAP occupies key active site residues, thereby blocking substrate access.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-Trifluoroacetophenone and its derivatives?

  • Methodology :

  • Direct synthesis : Reacting trifluoroacetic acid derivatives with benzene derivatives under Friedel-Crafts acylation conditions. For example, 4-(2,2,2-trifluoroethoxy)acetophenone is synthesized by alkylating 4'-hydroxyacetophenone with 2,2,2-trifluoroethyl triflate in DMF using NaH as a base at 60°C .
  • Derivatization : Substituted analogs (e.g., 3',5'-dichloro-4'-fluoro derivatives) can be synthesized via halogenation or cross-coupling reactions, followed by purification via column chromatography .
    • Key considerations : Monitor reactions using UPLC/HPLC and confirm structures via 1H^1H NMR and mass spectrometry.

Q. How can the purity of this compound be determined experimentally?

  • Methodology :

  • Chromatography : Use GC or HPLC with a polar stationary phase (e.g., silica gel) and UV detection (λ = 254 nm) to assess purity. Commercial grades typically report ≥98% purity (NLT 98%) .
  • Spectroscopy : Compare experimental 1H^1H NMR chemical shifts (e.g., δ 7.98 ppm for aromatic protons) with literature data to verify structural integrity .
    • Physical properties : Cross-check melting point (-40°C), boiling point (165–166°C), and refractive index (1.458–1.46) against established values .

Advanced Research Questions

Q. How does this compound compare to acetophenone in terms of electronic properties?

  • Methodology :

  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to evaluate frontier molecular orbitals (FMOs), electrostatic potential surfaces, and bond lengths. The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity compared to acetophenone .
  • Experimental validation : Compare computed bond lengths (e.g., C=O: 1.215 Å) with X-ray crystallographic data (1.221 Å) to validate accuracy .
    • Table 1 : Key electronic parameters (DFT vs. experimental):
ParameterAcetophenoneThis compound
C=O bond length1.228 Å (calc)1.215 Å (calc), 1.221 Å (XRD)
HOMO-LUMO gap6.2 eV5.8 eV

Q. What role does this compound play as an organocatalyst in alkene epoxidation?

  • Mechanistic insight :

  • The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, enabling H2_2O2_2 activation. Catalytic cycles involve peracid intermediates, with 2–5 mol% loading achieving >90% yield for mono-/di-substituted alkenes .
    • Optimization :
  • Use polar solvents (e.g., acetonitrile) and mild temperatures (25–40°C). Monitor epoxide formation via 1H^1H NMR (δ 3.5–4.5 ppm for epoxide protons) .

Explain the crystal packing and intermolecular interactions in this compound.

  • Structural analysis :

  • Crystallography : In situ cryocrystallization reveals a monoclinic lattice (space group C2/c) stabilized by C–H⋯F (2.54 Å), C–H⋯O (2.38 Å), and F⋯F (2.85 Å) interactions .
  • Hirshfeld surface analysis : Quantify interaction contributions: F⋯H (24%), H⋯H (18%), and O⋯H (11%) .
    • Table 2 : Crystal data summary:
ParameterValue
Space groupC2/c
Z8
Density1.24 g/cm³
Unit cell volume1455.27 ų

Q. How to resolve contradictions between computational and experimental data for this compound?

  • Case study : Discrepancies in C–F bond lengths (DFT: 1.34 Å vs. XRD: 1.33 Å) arise from basis set limitations.
  • Methodology :

  • Hybrid approaches : Combine high-level theory (e.g., MP2 or CCSD(T)) with empirical dispersion corrections.
  • Validation : Cross-reference vibrational spectra (IR/Raman) with simulated spectra from DFT to identify outliers .

Q. Safety and Handling

  • Storage : Keep in flammable storage areas (flash point: 41°C) away from oxidizers. Use PPE (gloves, goggles) due to irritant properties .
  • Disposal : Neutralize waste with dilute NaOH and incinerate in certified facilities .

Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanone
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InChI

InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
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InChI Key

KZJRKRQSDZGHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5F3O
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DSSTOX Substance ID

DTXSID6059992
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
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Molecular Weight

174.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,2-Trifluoroacetophenone
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Vapor Pressure

1.22 [mmHg]
Record name 2,2,2-Trifluoroacetophenone
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CAS No.

434-45-7
Record name 2,2,2-Trifluoro-1-phenylethanone
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Record name Phenyl trifluoromethyl ketone
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Record name 2,2,2-TRIFLUOROACETOPHENONE
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Synthesis routes and methods

Procedure details

10.0 g (0.057 mol) of 2,2,2-trifluoro-1-phenylethanol and 0.96 g (0.0028 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 35 ml (0.068 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 6 hours at room temperature. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (24 torr, 90°-115° C. bath temperature), 7.45 g (75% of theory) of trifluoroacetylbenzene are obtained. nD20 : 1.4658.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,2-Trifluoroacetophenone
2,2,2-Trifluoroacetophenone
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2,2,2-Trifluoroacetophenone

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